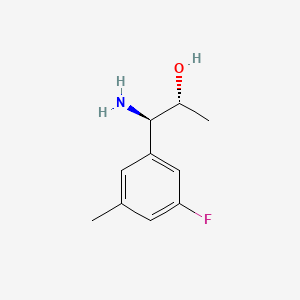![molecular formula C12H14O2 B13046465 Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol is a spirocyclic compound that features a unique structure where a chromane ring is fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-4,1’-cyclopropan]-7-ylmethanol typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the Corey–Chaykovsky reaction, where a fluorene-9-one azine reacts with dimethyloxosulfonium methylide to produce the spiro compound . Another method involves the photochemical reaction of olefins with carbene, leading to the formation of the spiro cyclopropane structure .
Industrial Production Methods
Industrial production of spirocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield spiro[chromane-4,1’-cyclopropan]-7-one, while substitution reactions can produce various spirocyclic derivatives with different functional groups .
Scientific Research Applications
Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[chromane-4,1’-cyclopropan]-7-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have a similar spirocyclic structure and exhibit biological activities such as diuretic and antiandrogenic effects.
Spirooxindoles: These compounds are known for their pharmacological activities, including anticancer and antiviral properties.
Spiropyrans: These compounds exhibit analgesic, antibacterial, and anticonvulsant activities.
Uniqueness
Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol is unique due to its specific combination of a chromane ring and a cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-ylmethanol |
InChI |
InChI=1S/C12H14O2/c13-8-9-1-2-10-11(7-9)14-6-5-12(10)3-4-12/h1-2,7,13H,3-6,8H2 |
InChI Key |
LAPNAHQVRKJETC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCOC3=C2C=CC(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


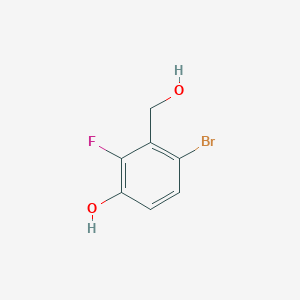
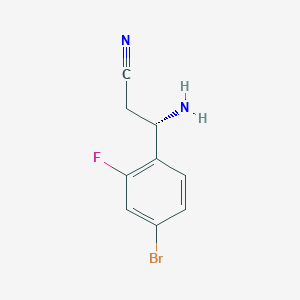
![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)
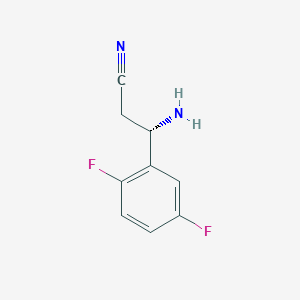
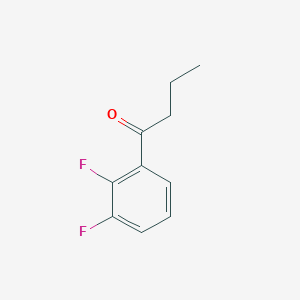
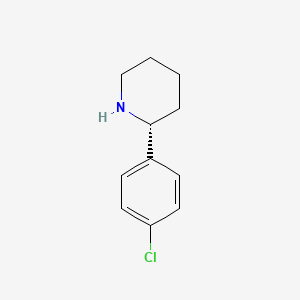

![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)
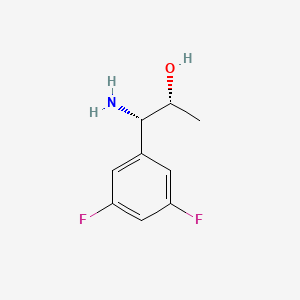
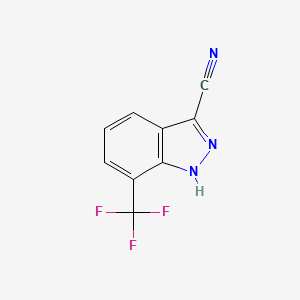
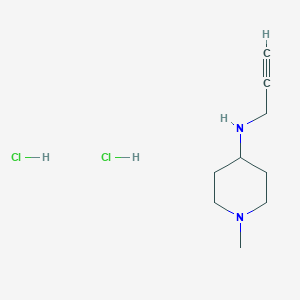
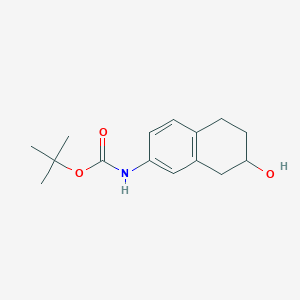
![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)
